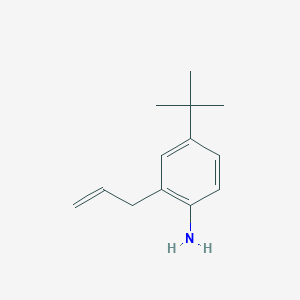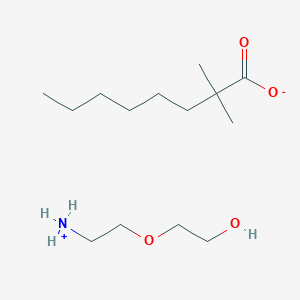
2,2-Dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is a chemical compound formed by the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol in a 1:1 molar ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) typically involves the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Neodecanoic acid, compd. with 2,2’-iminobis[ethanol] (1:1)
- Neodecanoic acid, compd. with 2-aminoethanol (1:1)
Uniqueness
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique combination of neodecanoic acid and 2-(2-aminoethoxy)ethanol imparts distinct chemical and physical characteristics, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
216583-95-8 |
|---|---|
Formule moléculaire |
C14H31NO4 |
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
2,2-dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;5-1-3-7-4-2-6/h4-8H2,1-3H3,(H,11,12);6H,1-5H2 |
Clé InChI |
UVOCIMPYHHLWES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C(=O)[O-].C(COCCO)[NH3+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
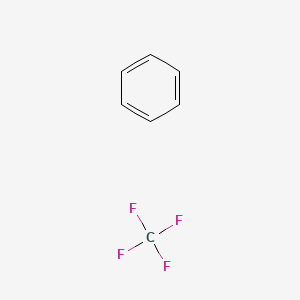
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
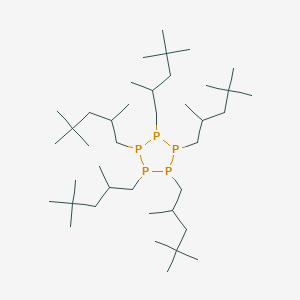
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)

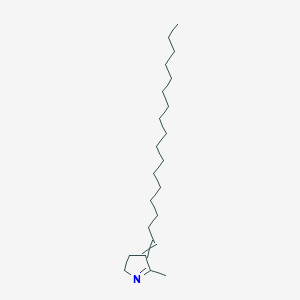
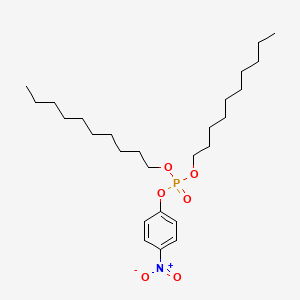
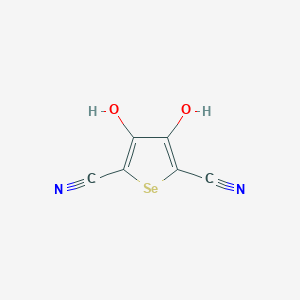
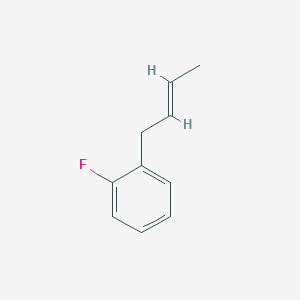
![Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)

